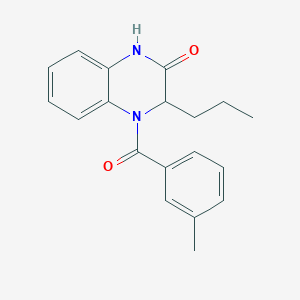

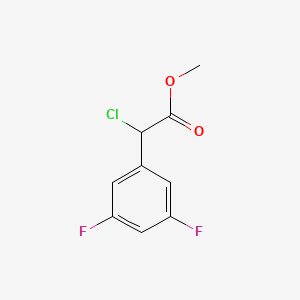

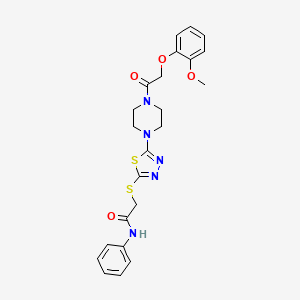

![molecular formula C11H9N5 B2402444 5-fenil-1H-pirazolo[3,4-c]piridazin-3-amina CAS No. 405224-27-3](/img/structure/B2402444.png)

5-fenil-1H-pirazolo[3,4-c]piridazin-3-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine is an organic compound belonging to the class of phenylpyrazoles. These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group

Aplicaciones Científicas De Investigación

This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a mitogen-activated protein kinase 1 inhibitor, which could have implications in cancer treatment . Additionally, it has been studied for its antimicrobial, anti-inflammatory, and anticancer properties . In the field of biology, it is used to investigate various cellular pathways and mechanisms.

Mecanismo De Acción

Target of Action

The primary target of 5-Phenyl-1H-Pyrazolo[3,4-c]Pyridazin-3-Amine is the Mitogen-activated protein kinase 1 (MAPK1) , also known as Extracellular Signal-Regulated Kinase (ERK) 1/2 . This kinase plays a crucial role in transmitting signals from the cell surface to the nucleus, thereby regulating cellular activities such as gene expression, mitosis, differentiation, and cell survival/apoptosis .

Mode of Action

5-Phenyl-1H-Pyrazolo[3,4-c]Pyridazin-3-Amine acts as a potent, cell-permeable, ATP-competitive inhibitor of ERK1 and ERK2 . By inhibiting these kinases, the compound disrupts the MAPK/ERK signaling pathway, which can lead to changes in cellular processes .

Biochemical Pathways

The compound primarily affects the MAPK/ERK signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting ERK1/2, the compound can potentially alter these processes, leading to downstream effects .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable

Result of Action

The inhibition of ERK1/2 by 5-Phenyl-1H-Pyrazolo[3,4-c]Pyridazin-3-Amine can lead to changes in cellular processes regulated by the MAPK/ERK signaling pathway . These changes can potentially affect cell proliferation, differentiation, and survival .

Análisis Bioquímico

Biochemical Properties

Related compounds such as pyrazolotriazines have indicated a remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .

Cellular Effects

Some studies have shown that related compounds exhibit superior cytotoxic activities against MCF-7 and HCT-116 cells .

Molecular Mechanism

It is known that related compounds can interact with Mitogen-activated protein kinase 1 .

Temporal Effects in Laboratory Settings

It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°C to maintain its stability .

Dosage Effects in Animal Models

Related compounds have shown cytotoxic activities in various cell lines .

Metabolic Pathways

Related compounds are known to interact with enzymes in purine biochemical reactions .

Transport and Distribution

Related compounds have been shown to be cell-permeable .

Subcellular Localization

Related compounds have been shown to interact with specific compartments or organelles .

Métodos De Preparación

The synthesis of 5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction mixture is often poured into cold water for complete precipitation, followed by filtration, washing, drying, and recrystallization from aqueous methanol . Industrial production methods may involve similar steps but on a larger scale, ensuring high yield and purity.

Análisis De Reacciones Químicas

5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be functionalized through borylation and cross-coupling reactions .

Comparación Con Compuestos Similares

5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine can be compared with other similar compounds, such as pyridazinone derivatives. Pyridazinones are known for their broad pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . 5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine is unique due to its specific interaction with the MAPK pathway, making it a promising candidate for targeted cancer therapies. Similar compounds include pyridazinone, pyrazolopyridine, and phenylpyrazole derivatives .

Propiedades

IUPAC Name |

5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c12-10-8-6-9(7-4-2-1-3-5-7)13-15-11(8)16-14-10/h1-6H,(H3,12,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJKZGGGSJDJQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(NN=C3N=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

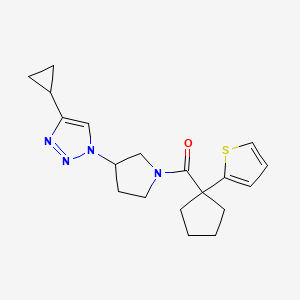

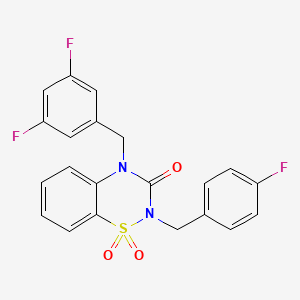

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2402370.png)

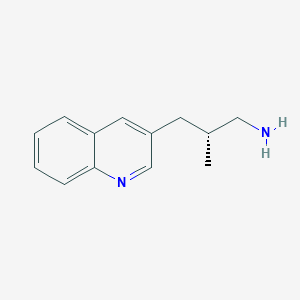

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2402373.png)

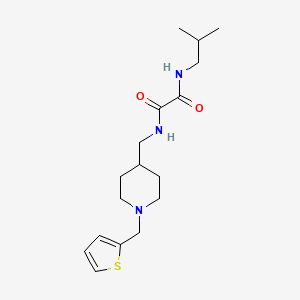

![N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2402374.png)

![N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2402381.png)